molecular formula C6H11NO2 B13087658 methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate

methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate

Cat. No.: B13087658
M. Wt: 129.16 g/mol
InChI Key: GPDKWECVQXYZCQ-XINAWCOVSA-N
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Description

Methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate is a chiral compound with significant interest in the fields of organic and medicinal chemistry. This compound is characterized by its cyclopropane ring, which imparts unique chemical properties and reactivity. The presence of both an amino group and a carboxylate ester makes it a versatile intermediate in various chemical reactions and synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yield and stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformation of the functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitriles, while reduction of the carboxylate ester produces alcohols. Substitution reactions can lead to a variety of amide or ester derivatives.

Scientific Research Applications

Methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclopropane ring provides conformational rigidity, enhancing binding affinity and selectivity . The compound may also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme activity.

Comparison with Similar Compounds

Methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate can be compared with other cyclopropane-containing amino acids, such as 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the methyl group in this compound imparts unique steric and electronic properties, making it distinct from other cyclopropane amino acids.

List of Similar Compounds

  • 1-Aminocyclopropanecarboxylic acid (ACC)
  • Coronamic acid
  • Norcoronamic acid
  • Allo-coronamic acid
  • Allo-norcoronamic acid

Biological Activity

Methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate, a compound with significant biological activity, has garnered attention in various fields of research due to its unique cyclopropane structure and associated properties. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H9NO2C_5H_9NO_2 and a molecular weight of approximately 129.16 g/mol. Its structure includes an amino group and a carboxylate group, which are crucial for its biological interactions. The stereochemistry denoted by (1S,2R) is essential for its specific binding to biological targets, influencing its activity and efficacy in various applications.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may act as an enzyme inhibitor or activator , influencing metabolic pathways and enzyme activities. Its unique structural features allow it to selectively bind to receptors or enzymes, potentially leading to therapeutic applications.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by fitting into their active sites, disrupting their normal function. For example, it has been shown to inhibit ACC deaminase, an enzyme involved in ethylene biosynthesis .
  • Modulation of Signaling Pathways : By binding to specific receptors or biomolecules, this compound can modulate various signaling pathways that are critical for cellular functions.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Enzyme Interaction Studies : A study demonstrated that this compound acts as an irreversible inhibitor of ACC deaminase. It was found to modify active site residues critical for enzyme function .
  • Pharmacological Potential : The compound has been investigated for its potential therapeutic effects in drug development. Its ability to influence metabolic pathways suggests possible applications in treating metabolic disorders or enhancing crop yield through ethylene regulation in plants .
  • Comparative Analysis with Similar Compounds : Research comparing this compound with structurally similar compounds reveals differences in biological activity based on stereochemistry and functional groups. For example:
Compound NameStructureBiological Activity
(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acidStructureDifferent stereochemistry may lead to different biological activities.
(1R,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acidStructureEnhanced solubility due to additional carboxylic acid functionality.
(1S,2R)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acidStructureNatural product with distinct pharmacological properties.

Case Studies

Several case studies have explored the implications of this compound in various contexts:

  • Ethylene Regulation in Agriculture : In agricultural studies, the compound has been shown to effectively regulate ethylene production in plants, enhancing fruit ripening and stress responses. This property could be harnessed for improving crop yields and post-harvest quality .
  • Cancer Research : Preliminary investigations suggest that compounds similar to this compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines . Further research is needed to elucidate these effects.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C6H11NO2/c1-4-3-6(4,7)5(8)9-2/h4H,3,7H2,1-2H3/t4-,6+/m1/s1

InChI Key

GPDKWECVQXYZCQ-XINAWCOVSA-N

Isomeric SMILES

C[C@@H]1C[C@]1(C(=O)OC)N

Canonical SMILES

CC1CC1(C(=O)OC)N

Origin of Product

United States

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